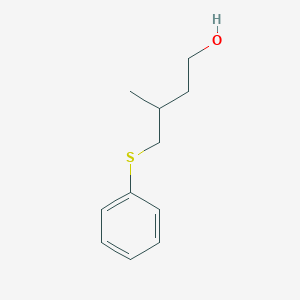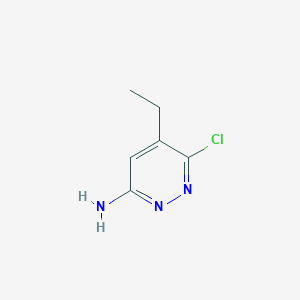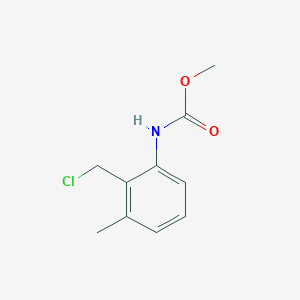
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 4th position, and a lactone (cyclic ester) structure at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one typically involves the bromination of a benzofuran derivative followed by the introduction of the hydroxyethyl group. Common synthetic routes include:
Bromination: The starting benzofuran compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzofuran.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: 5-carboxy-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Reduction: 4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: 5-amino-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
科学研究应用
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing.
相似化合物的比较
Similar Compounds
4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-7-8(5-14-10(7)13)6(9)3-4-12/h1-2,12H,3-5H2 |
InChI 键 |
QPLJJRROTIDKCV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2CCO)Br)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)




![Methyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8649120.png)




![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)
